6-(Trifluoromethyl)pyridine-2-carboxylic acid

Analytical Chemistry Quality Control Synthesis

Researchers synthesizing patent-protected kinase inhibitors or IRAK degraders require the exact 6-CF3 regioisomer-positional isomers are not functionally equivalent and break SAR. This building block delivers: • Confirmed 6-position regiochemistry for replicating patent chemistry (e.g., US-2021228562-A1, CN-112442014-A). • Distinct LogP (~1.8) and pKa (~3.2) vs. non-fluorinated picolinic acid for tailored ADME profiling. • 98% purity, stored at 2-8°C, shipped under wet ice for global delivery.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 131747-42-7
Cat. No. B164889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridine-2-carboxylic acid
CAS131747-42-7
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)
InChIKeyOKBHXGBLXDNJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyridine-2-carboxylic Acid: Key Building Block


6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7), also known as 6-(trifluoromethyl)picolinic acid, is a fluorinated heterocyclic building block with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol [1]. As a derivative of picolinic acid bearing a trifluoromethyl substituent at the 6-position, it serves as a critical intermediate in the synthesis of kinase inhibitors, IRAK degraders, and various agrochemicals . Its procurement value lies in its specific regiochemistry, which imparts distinct electronic and physicochemical properties compared to its positional isomers and non-fluorinated analogs, dictating its reactivity and role as a synthetic building block.

Regioisomer Specificity of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid


The assumption that any trifluoromethyl-substituted picolinic acid isomer can be interchanged is invalidated by the compound's well-documented, position-dependent physicochemical and biological behavior. The simple relocation of the CF3 substituent on the pyridine ring fundamentally alters the electronic environment, as evidenced by shifts in pKa, logP, and even the coordination chemistry in metal complexes [1]. More critically, in the context of patent-protected molecules, the regiochemistry is often fixed; an isomer like 5-(trifluoromethyl)pyridine-2-carboxylic acid is not a structural equivalent but a different compendial entity with distinct biological targets (e.g., BACE inhibitors) , making a generic substitution both scientifically unsound and potentially infringing on intellectual property.

6-(Trifluoromethyl)pyridine-2-carboxylic Acid Performance Differentiation


Melting Point Distinction from Positional Isomers

The melting point serves as a primary identifier for assessing compound identity and purity. 6-(Trifluoromethyl)pyridine-2-carboxylic acid exhibits a melting point of 154–158 °C, which is substantially higher than its 3-CF3 and 5-CF3 positional isomers. This thermal property provides a clear, experimentally accessible metric for distinguishing between regioisomers, preventing misidentification and ensuring the correct building block is used in synthesis. [1]

Analytical Chemistry Quality Control Synthesis

pKa Shift vs. Unsubstituted Picolinic Acid

The trifluoromethyl group is a strong electron-withdrawing moiety. Its presence at the 6-position of the target compound significantly alters the acidity of the carboxylic acid group compared to the parent picolinic acid. The predicted pKa of 3.21 for 6-(trifluoromethyl)pyridine-2-carboxylic acid indicates it is a markedly weaker acid than unsubstituted picolinic acid, which is known to have a pKa of approximately 1.0 due to intramolecular hydrogen bonding. This difference in protonation state at a given pH will directly influence the compound's reactivity, solubility, and formulation stability. [1] [2]

Medicinal Chemistry Physicochemical property Reactivity

LogP Advantage Over Non-Fluorinated Picolinic Acid

Lipophilicity is a key drug-likeness parameter. The introduction of the trifluoromethyl group profoundly increases the lipophilicity of the picolinic acid scaffold. The target compound has a logP of approximately 1.8, which is significantly higher than the negative logP of unsubstituted picolinic acid (around -0.67). This quantitative difference translates directly to improved membrane permeability, which is a desirable property for building blocks aiming for intracellular targets. [1]

Drug Design ADME Lipophilicity

Synthesis Yield: CF3-Pyridine Carboxylic Acid Isomers

A comprehensive study on synthesizing various trifluoromethylpyridine carboxylic acid isomers provides a direct comparison of yields using a common methodology. The target compound, 6-(trifluoromethyl)pyridine-2-carboxylic acid, was obtained in 87% yield, outperforming the 83% yield reported for its 4-CF3 isomer and approaching the 89% achieved for the 3-CF3 isomer. This comparative data assures procurement teams of the reliable and efficient access to this specific building block.

Process Chemistry Synthesis Optimization Cost of Goods

Isomeric Effects on Metal Complex Bioactivity

The position of the trifluoromethyl group dictates the coordination mode of picolinic acid-derived ligands with metal ions, directly impacting biological activity. In a study of Zn(II) complexes, a closely related isomer, 5-(trifluoromethyl)pyridine-2-carboxylic acid, formed an N,O-chelated five-membered ring complex. This complex exhibited higher binding efficacy toward bovine serum albumin (BSA) and calf thymus DNA compared to a complex formed with another isomeric ligand that coordinated in an N,O-monodentate fashion. Binding constants were in the range of 10⁵–10⁶ L·mol⁻¹. This implies that the 6-CF3 isomer, by virtue of its specific geometry, will have a unique coordination chemistry profile not mimicked by other regioisomers. [1]

Coordination Chemistry Bioinorganic Chemistry Zinc Complexes

6-(Trifluoromethyl)pyridine-2-carboxylic Acid Applications


IRAK and PDGFR Kinase Inhibitor Synthesis

In projects targeting specific patents such as US-2021228562-A1 (IRAK degraders) or CN-112442014-A (PDGFR kinase inhibitors), procurement of the exact 6-CF3 isomer is legally and scientifically mandatory. The compound's differentiated LogP and specific electronic properties are critical for replicating the patent chemistry and achieving target binding. Using any other isomer would constitute a different invention, potentially breaking SAR and patent protection.

Agrochemical Intermediate for Enhanced Efficacy

For agrochemical discovery programs, the enhanced lipophilicity of the 6-CF3 picolinic acid building block over non-fluorinated analogs is a key driver. Its LogP, approximately 2.5 units higher than unsubstituted picolinic acid, can be imparted to downstream active ingredients to improve cuticular penetration in target weeds or pests, a crucial parameter for enhancing efficacy and potentially reducing application rates. [1]

Coordination Chemistry for Metallodrug Design

Research groups investigating the structure-activity relationship of metal-based therapeutics can leverage the knowledge that the regioisomeric position of the CF3 group profoundly impacts coordination geometry. By purchasing the 6-substituted isomer, researchers can deliberately access a structural motif expected to form stable chelate rings, a property inferred from the behavior of the close 5-CF3 analog, which strongly influences interactions with biomacromolecules like BSA and DNA. [2]

Fluorine-Containing Compound Library Building Block

For medicinal chemists synthesizing focused libraries for lead optimization, the compound offers a blend of properties not found in other picolinic acids. Its distinct pKa (~3.2) compared to the parent acid (~1.0) means it will exist in a different ionization state at physiological pH. This, combined with its significantly higher lipophilicity (LogP ~1.8), allows for the systematic exploration of how these parameters affect target engagement and ADME profiles in a novel chemical space. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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